![molecular formula C12H9F3N2OS B2915826 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-quinazolinone CAS No. 339020-22-3](/img/structure/B2915826.png)
2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-quinazolinone is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring. The presence of the trifluorobutenyl group and the sulfanyl linkage adds to its chemical diversity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-quinazolinone typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the cyclization of anthranilic acid derivatives with formamide or its equivalents. The trifluorobutenyl group can be introduced through nucleophilic substitution reactions using appropriate trifluorobutenyl halides. The sulfanyl linkage is then formed by reacting the intermediate with thiol-containing reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the trifluorobutenyl group, potentially altering the compound’s reactivity and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinazolinone derivatives or modified trifluorobutenyl groups.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules due to its reactive functional groups.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-quinazolinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluorobutenyl group may enhance its binding affinity and specificity, while the sulfanyl linkage can participate in redox reactions, influencing the compound’s overall reactivity. The quinazolinone core is known to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone: Shares a similar trifluorobutenyl group and sulfanyl linkage but has a pyrimidinone core instead of quinazolinone.
2,3,4-trifluoroaniline: Contains the trifluoro group but lacks the quinazolinone core and sulfanyl linkage.
2,3,4-trifluorobenzonitrile: Another trifluoro-containing compound with different functional groups and reactivity.
Uniqueness: 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-quinazolinone is unique due to its combination of a quinazolinone core, trifluorobutenyl group, and sulfanyl linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3,4,4-trifluorobut-3-enylsulfanyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2OS/c13-8(10(14)15)5-6-19-12-16-9-4-2-1-3-7(9)11(18)17-12/h1-4H,5-6H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVCFUZMZYIIDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCCC(=C(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{[3-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)phenyl]methylene}(methyl)ammoniumolate](/img/structure/B2915743.png)

![(E)-N-[(4-fluorophenyl)methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide](/img/structure/B2915746.png)

![2-{5-[5-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline](/img/structure/B2915748.png)
![1-Phenyl-2-[2-(thiophen-2-yl)-1H-imidazol-1-yl]ethan-1-one](/img/structure/B2915750.png)
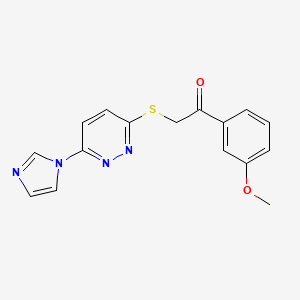


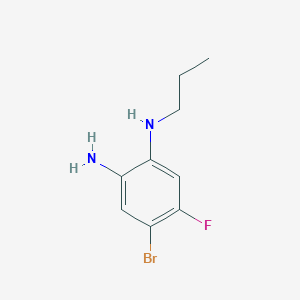
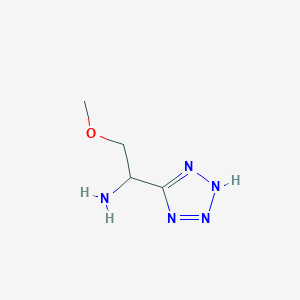
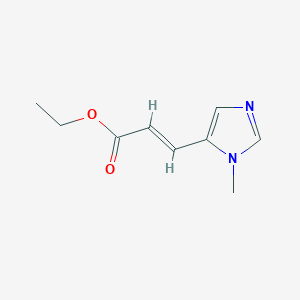
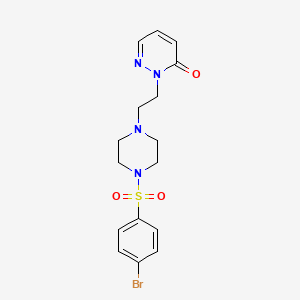
![1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one](/img/structure/B2915766.png)
